Styraxlignolide B

Description

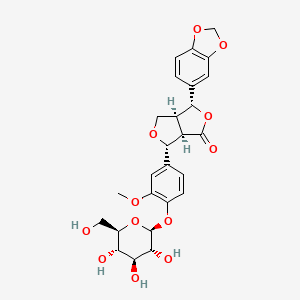

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H28O12 |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

(3R,3aR,6R,6aS)-6-(1,3-benzodioxol-5-yl)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,3a,6,6a-tetrahydro-1H-furo[3,4-c]furan-4-one |

InChI |

InChI=1S/C26H28O12/c1-32-16-6-12(3-5-15(16)36-26-22(30)21(29)20(28)18(8-27)37-26)24-19-13(9-33-24)23(38-25(19)31)11-2-4-14-17(7-11)35-10-34-14/h2-7,13,18-24,26-30H,8-10H2,1H3/t13-,18-,19-,20-,21+,22-,23+,24+,26-/m1/s1 |

InChI Key |

HMBAEDHCQQWOCW-KVDZAEMRSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@H]3[C@@H](CO2)[C@@H](OC3=O)C4=CC5=C(C=C4)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3C(CO2)C(OC3=O)C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O |

Synonyms |

styraxlignolide B |

Origin of Product |

United States |

Advanced Methodologies for the Isolation and Structural Elucidation of Styraxlignolide B

Optimized Chromatographic Techniques for Natural Product Isolation

The isolation of a pure chemical compound from a complex natural matrix is a multi-step process that begins with extraction and progresses through various stages of chromatographic purification. The successful acquisition of Styraxlignolide B relies on a carefully optimized workflow designed to handle the complexities of plant-derived extracts.

Solvent Extraction and Differential Fractionation Protocols from Plant Material

This compound has been successfully isolated from the stem bark of plant species belonging to the Styrax genus, notably Styrax japonica and Styrax perkinsiae. acs.orgnih.gov The initial step involves the extraction of the dried and powdered plant material with a suitable organic solvent. Methanol (B129727) is commonly employed for this purpose, yielding a crude methanolic extract that contains a wide array of phytochemicals. nih.gov

This crude extract is then subjected to a liquid-liquid partitioning process, a form of differential fractionation, to separate compounds based on their polarity. The methanolic extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity. A common sequence involves partitioning against hexane (B92381) to remove nonpolar constituents like fats and waxes, followed by ethyl acetate (B1210297) (EtOAc). nih.gov this compound, being a moderately polar lignan (B3055560), preferentially partitions into the ethyl acetate fraction. acs.orgyok.gov.tr This EtOAc-soluble fraction is thus enriched with lignans (B1203133) and serves as the starting point for further chromatographic purification. acs.orgresearchgate.net

Table 1: General Scheme for Extraction and Fractionation of this compound from Styrax Stem Bark

| Step | Procedure | Outcome |

| 1 | Extraction | Dried, powdered stem bark of Styrax japonica or Styrax perkinsiae is extracted with methanol (MeOH). |

| 2 | Concentration | The methanolic extract is concentrated under reduced pressure to yield a crude extract. |

| 3 | Suspension | The crude extract is suspended in distilled water. |

| 4 | Fractionation | The aqueous suspension is partitioned sequentially with hexane and then ethyl acetate (EtOAc). |

| 5 | Collection | The resulting ethyl acetate-soluble fraction, which is enriched in this compound, is collected for further purification. acs.orgnih.gov |

Advanced Preparative Chromatography for High-Purity Compound Acquisition

To isolate this compound from the enriched ethyl acetate fraction, a series of preparative chromatographic techniques are employed. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of the target compound in high purity.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of natural products like this compound. labcompare.comthermofisher.comteledynelabs.com This method utilizes high pressure to pass the sample mixture through a column packed with a stationary phase, achieving high resolution and efficiency. teledynelabs.com For the separation of lignans from Styrax extracts, reversed-phase columns (e.g., ODS or C18) are frequently used. nih.govgoogle.com In this mode, a polar mobile phase, often a gradient mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol, is used. nih.govtarosdiscovery.com Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. By carefully developing the gradient and monitoring the eluent with a detector (e.g., UV-Vis), fractions containing the compound of interest can be collected. lcms.cz This technique is crucial for obtaining this compound with the high degree of purity required for definitive structural analysis and bioassays. thermofisher.com

Before the final HPLC step, other chromatographic methods are often used for preliminary separation. Open column chromatography using silica (B1680970) gel is a standard initial step, where the EtOAc fraction is eluted with a solvent gradient of increasing polarity, for instance, a mixture of chloroform (B151607) and methanol. nih.govmdpi.com This allows for the separation of the complex mixture into several less complex sub-fractions.

Countercurrent Chromatography (CCC) is another powerful liquid-liquid partition technique that is particularly well-suited for the separation of natural products because it eliminates the solid support used in conventional chromatography, thereby avoiding irreversible adsorption of the sample. rsc.orgresearchgate.netmdpi.com In CCC, a biphasic liquid system is used, with one phase acting as the stationary phase and the other as the mobile phase. nih.gov The separation is based on the differential partitioning of the solutes between the two immiscible liquid phases. rsc.org Solvent systems such as n-hexane-ethyl acetate-methanol-water are commonly employed for the separation of lignans. researchgate.net While direct application on this compound is not extensively documented, its utility for separating structurally similar lignans makes it a highly relevant and potent methodology. rsc.orgresearchgate.net

Additionally, specialized adsorptive resins like Diaion HP-20 are used in some purification schemes. google.com These porous polymer resins can fractionate crude extracts based on polarity, serving as an effective intermediary step before finer purification by HPLC.

High-Performance Liquid Chromatography (HPLC) for Separation

Comprehensive Spectroscopic and Spectrometric Analysis for Structural Determination

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods. nih.govnumberanalytics.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. egyankosh.ac.innih.govnd.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Assignment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown natural products. nih.govmdpi.com Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). lcms.czresearchgate.net This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. sisweb.com

For this compound, analysis by HRMS provided the data necessary to establish its molecular formula as C₂₁H₂₀O₇. acs.org This information is a critical first step in the elucidation process, narrowing down the possibilities and providing a foundational piece of the structural puzzle that is then further elaborated by other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. numberanalytics.com

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₇ | acs.org |

| Ionization Mode | ESI (Electrospray Ionization) or FAB (Fast Atom Bombardment) | acs.org |

| Observed m/z | [M+H]⁺ or [M+Na]⁺ | acs.org |

| Calculated Mass | Corresponds to C₂₁H₂₀O₇ | acs.org |

| Significance | Provided precise mass measurement to confirm the elemental composition. | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy was central to deciphering the intricate structure of this compound. acs.org Through a series of one-dimensional and two-dimensional experiments, researchers pieced together the carbon framework and the precise placement of protons.

One-dimensional NMR spectra provided the initial and fundamental data for the structural analysis of this compound. The ¹H NMR spectrum revealed signals for two aromatic rings, a methoxy (B1213986) group, a methylenedioxy group, and a glucose unit. nih.govacs.org The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identified all carbon atoms, distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. bhu.ac.in

The structure was determined to be 2α-(4'-hydroxy-3'-methoxyphenyl)-6α-(3'',4''-methylenedioxyphenyl)-8-oxo-3,7-dioxabicyclo[3.3.0]octane 4'-O-(β-D-glucopyranoside). nih.gov Key signals in the ¹H NMR spectrum included those for the anomeric proton of the glucose moiety and the protons of the furofuran core. The ¹³C NMR data confirmed the presence of a carbonyl carbon (C-8) and the carbons of the two distinct aromatic systems. nih.govacs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD) Data interpreted from spectroscopic analysis described in literature. nih.govacs.org

| Position | δH (mult., J in Hz) | δC |

| 1 | 3.25 (m) | 54.9 |

| 2 | 4.95 (d, 4.8) | 87.7 |

| 4α | 3.90 (dd, 9.2, 6.8) | 72.5 |

| 4β | 4.28 (dd, 9.2, 7.2) | |

| 5 | 3.25 (m) | 51.1 |

| 6 | 4.90 (d, 5.2) | 88.0 |

| 8 | - | 179.8 |

| 1' | - | 131.7 |

| 2' | 7.08 (d, 1.6) | 112.5 |

| 3' | - | 147.4 |

| 4' | - | 149.2 |

| 5' | 6.90 (d, 8.0) | 116.5 |

| 6' | 6.88 (dd, 8.0, 1.6) | 121.2 |

| 1'' | - | 132.8 |

| 2'' | 6.95 (d, 1.6) | 107.0 |

| 3'' | - | 149.0 |

| 4'' | - | 148.4 |

| 5'' | 6.80 (d, 8.0) | 109.2 |

| 6'' | 6.83 (dd, 8.0, 1.6) | 120.2 |

| OCH₃ | 3.88 (s) | 56.8 |

| OCH₂O | 5.95 (s) | 102.8 |

| 1''' | 4.90 (d, 7.6) | 103.4 |

| 2''' | 3.50 (m) | 75.0 |

| 3''' | 3.48 (m) | 78.0 |

| 4''' | 3.45 (m) | 71.6 |

| 5''' | 3.48 (m) | 77.9 |

| 6'''a | 3.90 (dd, 12.0, 2.0) | 62.7 |

| 6'''b | 3.72 (dd, 12.0, 5.6) |

Two-dimensional NMR experiments were indispensable for confirming the complete and unambiguous structure of this compound. researchgate.nethuji.ac.il

COSY (Correlation Spectroscopy) : This experiment established proton-proton (¹H-¹H) coupling networks. sdsu.edu It was used to trace the connectivity within the furofuran skeleton and the glucose unit.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlated each proton with its directly attached carbon atom, allowing for the definitive assignment of many carbon signals based on their corresponding proton shifts. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique was crucial for connecting the individual structural fragments. sdsu.eduprinceton.edu Long-range correlations (over two to three bonds) were observed between protons and carbons. A key HMBC correlation was found between the anomeric proton of the glucose unit (H-1''') and the C-4' carbon of the phenylpropanoid unit, confirming the site of glycosylation. acs.org Further HMBC correlations confirmed the positions of the methoxy and methylenedioxy groups on their respective aromatic rings. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments provided information about the stereochemistry of the molecule by detecting protons that are close in space. huji.ac.il Significant NOE effects were used to establish the relative configuration of the substituents on the furofuran ring. acs.org

One-Dimensional NMR (1H, 13C, DEPT) Data Interpretation

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orglibretexts.org The IR spectrum of this compound displayed characteristic absorption bands indicating the presence of specific functional groups. acs.org

Table 2: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 | O-H stretching (hydroxyl groups) |

| 1770 | C=O stretching (γ-lactone) |

| 1605, 1515 | C=C stretching (aromatic rings) |

| 1270 | C-O stretching |

The broad band around 3400 cm⁻¹ is indicative of the hydroxyl groups from the phenolic and glucose moieties. libretexts.org The sharp absorption at 1770 cm⁻¹ is characteristic of the carbonyl group in a five-membered γ-lactone ring, corresponding to the 8-oxo function in the furofuran core. utdallas.edu Absorptions at 1605 and 1515 cm⁻¹ confirmed the presence of aromatic rings. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the chromophores it contains. msu.edushu.ac.uk Chromophores are the parts of a molecule responsible for its color, typically containing conjugated π systems. shu.ac.uk

Table 3: Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

| λmax (nm) | Chromophore Assignment |

| 232 | π → π* transitions in aromatic rings |

| 283 | π → π* transitions in aromatic rings |

The UV spectrum of this compound showed absorption maxima at 232 and 283 nm, which are characteristic of the π → π* electronic transitions within the substituted benzene (B151609) rings. msu.edu

Stereochemical Assignments and Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation.

Chiral Analytical Techniques for Enantiomeric Purity Assessment

The absolute configuration of this compound was established using chiroptical methods. nii.ac.jp Chiral analysis is essential for compounds with multiple stereocenters to understand their specific three-dimensional structure. wikipedia.orgsygnaturediscovery.com

Electronic Circular Dichroism (ECD) spectroscopy was a key technique employed. The ECD spectrum of this compound showed negative Cotton effects at approximately 235 nm and 280 nm. rroij.com This result was compared to related lignans with known absolute configurations. The observed negative effects were opposite to those of similar compounds with a different stereochemistry, which allowed for the assignment of the absolute configuration at the chiral centers of the furofuran nucleus as 1R, 2R, 5S, and 6R. acs.orgrroij.com The measurement of specific rotation also contributed to the stereochemical assignment. acs.org

Biosynthetic Pathways and Precursor Chemistry of Styraxlignolide B

Elucidation of Phenylpropanoid Biosynthesis as the Foundation for Lignan (B3055560) Formation

The journey to Styraxlignolide B begins with the phenylpropanoid pathway, a central metabolic route in all higher plants. researchgate.netnih.gov This pathway transforms the aromatic amino acid L-phenylalanine, derived from the shikimate pathway, into various C6-C3 phenylpropanoid units. researchgate.netimperial.ac.uk These units are the fundamental building blocks for a multitude of compounds, including flavonoids, coumarins, stilbenes, and, crucially, the monolignols that form lignins and lignans (B1203133). researchgate.netnih.gov

The initial steps are often referred to as the general phenylpropanoid pathway. researchgate.net

Deamination of Phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govresearchgate.net

Hydroxylation: Next, cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group onto the phenyl ring of cinnamic acid, yielding p-coumaric acid. nih.govresearchgate.net

Activation: The resulting p-coumaric acid is then activated by 4-coumarate:CoA ligase (4CL) to form its corresponding thioester, p-coumaroyl-CoA. researchgate.net This activated molecule is a critical branch point in phenylpropanoid metabolism. researchgate.net

From p-coumaroyl-CoA, the pathway proceeds toward the synthesis of specific monolignols through a series of hydroxylations, methylations, and reductions. For the synthesis of lignans like this compound, the key monolignol precursor is coniferyl alcohol. nih.gov The synthesis of coniferyl alcohol from p-coumaroyl-CoA involves several key enzymes, including caffeoyl-CoA O-methyltransferase (CCoAOMT) , cinnamoyl-CoA reductase (CCR) , and cinnamyl alcohol dehydrogenase (CAD) . arkat-usa.orgmdpi.com These enzymes work in sequence to modify the phenyl ring and reduce the carboxylic acid side chain to an alcohol, yielding the monolignols that serve as the direct precursors for lignan dimerization. arkat-usa.orgnsf.gov

Table 1: Key Enzymes of the General Phenylpropanoid Pathway

| Enzyme | Abbreviation | Reaction Catalyzed |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine → trans-Cinnamic acid + NH₃ |

| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid → p-Coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid + CoA → p-Coumaroyl-CoA |

| Caffeoyl-CoA O-Methyltransferase | CCoAOMT | Caffeoyl-CoA → Feruloyl-CoA |

| Cinnamoyl-CoA Reductase | CCR | Feruloyl-CoA → Coniferaldehyde |

| Cinnamyl Alcohol Dehydrogenase | CAD | Coniferaldehyde → Coniferyl alcohol |

Enzymatic Transformations and Intermediate Compounds in Furofuran Lignan Synthesis

Furofuran lignans are characterized by a central bicyclic ether system formed by the oxidative coupling of two phenylpropanoid units. nih.gov The biosynthesis of this scaffold and its subsequent modification to yield this compound is a multi-step enzymatic process.

The foundational step in furofuran lignan synthesis is the dimerization of two monolignol units. nih.govarkat-usa.org In the case of many common lignans, this involves two molecules of coniferyl alcohol. This reaction is controlled by two classes of proteins:

Oxidases: A laccase or peroxidase enzyme generates monolignol radicals through a one-electron oxidation. arkat-usa.orgnsf.gov

Dirigent Proteins (DIRs): These proteins capture the short-lived radicals and direct their coupling in a highly regio- and stereospecific manner. nih.govarkat-usa.org In the absence of dirigent proteins, radical coupling is random and results in a mixture of racemic products. The directed coupling of two coniferyl alcohol radicals leads to the formation of (+)-pinoresinol, the primary precursor for a vast number of furofuran lignans. nih.govarkat-usa.orgnsf.gov

Once the pinoresinol (B1678388) scaffold is formed, further enzymatic modifications lead to the structural diversity observed in nature. While some pathways involve the reduction of the furofuran ring by pinoresinol-lariciresinol reductase (PLR) to form other lignan classes, the synthesis of this compound involves tailoring reactions directly on the pinoresinol core. arkat-usa.orgnih.govoup.com Based on the structure of this compound—which features an 8-oxo group, a methylenedioxy bridge, and a glucose moiety—a plausible biosynthetic pathway from pinoresinol involves:

Oxidation: An oxidase or dehydrogenase likely catalyzes the oxidation of the C8 hydroxyl group of a pinoresinol-like intermediate to form the γ-butyrolactone (8-oxo) structure.

Methylenedioxy Bridge Formation: The biosynthesis of sesamin (B1680957) from pinoresinol involves cytochrome P450 monooxygenases that form methylenedioxy bridges. arkat-usa.orgnsf.gov A similar enzyme is likely responsible for forming the 3'',4''-methylenedioxyphenyl group found in this compound from a catechol (3,4-dihydroxy) precursor.

Glycosylation: The final step is the attachment of a glucose molecule to the 4'-hydroxyl group. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) , which uses UDP-glucose as the sugar donor. frontiersin.org Glycosylation often serves to increase the solubility and stability of secondary metabolites in the plant. mdpi.com

Table 2: Plausible Intermediates in the Biosynthesis of this compound

| Compound | Class | Role |

| L-Phenylalanine | Amino Acid | Primary precursor from shikimate pathway |

| trans-Cinnamic acid | Phenylpropanoid | Product of PAL activity |

| p-Coumaric acid | Phenylpropanoid | Key intermediate after hydroxylation |

| Coniferyl alcohol | Monolignol | Direct precursor for dimerization |

| (+)-Pinoresinol | Furofuran Lignan | Core scaffold formed by directed coupling of two coniferyl alcohol units |

| Pinoresinol-like lactone | Furofuran Lignan | Oxidized intermediate with an 8-oxo (lactone) group |

| This compound aglycone | Furofuran Lignan | The non-glycosylated final structure |

Genetic and Molecular Regulation of this compound Production in Styrax Species

The production of this compound is tightly regulated at the genetic level. The entire biosynthetic pathway, from the initial steps of phenylpropanoid metabolism to the final tailoring reactions, is controlled by the coordinated expression of numerous genes. Transcriptome analyses of Styrax species, such as S. tonkinensis and S. japonicus, have provided significant insights into the genes and transcription factors governing this process. mdpi.commdpi.com

Studies have shown that genes encoding the key enzymes of the phenylpropanoid pathway are actively expressed in Styrax tissues. mdpi.commdpi.com For example, a transcriptome analysis of S. tonkinensis branches identified upregulated differentially expressed genes (DEGs) for caffeic acid 3-O-methyltransferase (COMT) and caffeoyl-CoA O-methyltransferase (CCoAOMT) , enzymes crucial for synthesizing the coniferyl alcohol precursor. mdpi.com

Furthermore, transcriptomic studies of S. japonicus subjected to environmental stress revealed significant enrichment in DEGs related to "Phenylpropanoid biosynthesis" and "Plant hormone signal transduction" pathways. mdpi.com This indicates a direct link between environmental signals and the molecular machinery responsible for producing these compounds. Key enzyme-encoding genes identified as responsive to stress in S. japonicus roots include those for ACS, ACO, and NCED , which are involved in hormone biosynthesis that can, in turn, influence secondary metabolism. mdpi.com

The regulation of these biosynthetic genes is orchestrated by transcription factors (TFs). In plants, TFs from the MYB family are well-known master regulators of the phenylpropanoid pathway. These TFs bind to specific motifs in the promoter regions of biosynthetic genes, thereby activating or repressing their expression and controlling the metabolic flux towards different classes of compounds, including lignans. mdpi.com The coordinated expression of biosynthetic genes and regulatory TFs ensures that compounds like this compound are produced in the right tissues, at the right developmental stage, and in response to specific internal or external cues.

Table 3: Selected Genes Involved in the Regulation of Lignan Precursor Biosynthesis in Styrax Species

| Gene/Enzyme | Function in Pathway | Source of Finding |

| Caffeic acid 3-O-methyltransferase (COMT) | Monolignol biosynthesis | Upregulated DEG in S. tonkinensis. mdpi.com |

| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Monolignol biosynthesis | Upregulated DEG in S. tonkinensis. mdpi.com |

| Peroxidase | Monolignol polymerization/coupling | Identified as a key enzyme in S. tonkinensis. mdpi.com |

| Phenylpropanoid biosynthesis pathway genes | General pathway | Significantly enriched pathway under stress in S. japonicus. mdpi.com |

| Flavonoid biosynthesis pathway genes | Competing pathway | Significantly enriched pathway under stress in S. japonicus. mdpi.com |

In Planta Studies on Biosynthetic Flux and Environmental Influences

In planta studies, which investigate biochemical processes within the living plant, are essential for understanding how the biosynthesis of this compound is controlled and influenced by the environment. The production of secondary metabolites is not static; it is a dynamic process influenced by a plant's developmental stage and its interaction with the surrounding environment. nih.govresearchgate.net

Environmental factors such as light, temperature, water availability, and pathogen attack can significantly alter the metabolic flux through the phenylpropanoid pathway. nih.govmaxapress.comd-nb.info These stressors often trigger a defense response in the plant, which can lead to an increased accumulation of protective compounds like lignans. nih.gov For instance, studies have shown that drought stress can induce the expression of PAL genes, leading to an increase in flavonoid synthesis, a pathway that competes with lignan production for precursors. nih.gov

A direct in planta investigation into the effects of environmental stress on Styrax japonicus involved subjecting seedlings to flooding conditions. mdpi.com Transcriptome analysis of the roots revealed that pathways for "Plant hormone signal transduction" and "Phenylpropanoid biosynthesis" were among the most significantly enriched for differentially expressed genes. mdpi.com This provides strong evidence that an environmental stressor like flooding directly modulates the genetic machinery responsible for producing phenylpropanoid-derived compounds in Styrax. Such stress could alter the biosynthetic flux, potentially increasing or decreasing the allocation of precursors like coniferyl alcohol towards the synthesis of this compound.

Additionally, observational studies of Sumatra benzoin (B196080), a resin produced by Styrax trees, note that factors such as tree management and environmental conditions can lead to variable quality and chemical composition of the harvested resin, which is rich in phenylpropanoid derivatives. acs.org This suggests that the biosynthetic output, including specific lignans, is highly responsive to external influences, highlighting the complex interplay between genetics and environment in determining the chemical profile of a Styrax plant.

Structure Activity Relationship Sar Studies of Styraxlignolide B and Its Analogues

Identification of Key Pharmacophoric Features Essential for Biological Efficacy

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. ksu.edu.tr For the dibenzylbutyrolactone class of lignans (B1203133), to which Styraxlignolide B belongs, several key pharmacophoric features have been identified as crucial for their biological activities, which include anticancer, antiviral, and anti-inflammatory effects. researchgate.netscience.gov

The central γ-butyrolactone ring is consistently identified as a critical pharmacophore. acs.orgmdpi.com Studies on various lignan (B3055560) analogues have shown that this five-membered lactone moiety is essential for activity. acs.orgresearchgate.net For instance, in studies of HIV-1 integrase inhibitors, synthetic analogues where the lactone ring was replaced by a more flexible butane-1,4-diol or a tetrahydrofuran (B95107) substructure resulted in a complete loss of activity. acs.org This underscores the importance of the rigid, planar lactone system for proper orientation and binding to the biological target.

The aromatic rings and their substitution patterns are also paramount. Specifically, the number and arrangement of phenolic hydroxyl groups significantly influence the biological activity of these lignanolides. acs.org Research on arctigenin, a related dibenzylbutyrolactone lignan, revealed that the presence of a catechol (3,4-dihydroxy) substructure on the aromatic ring was a key determinant for potent inhibitory activity against HIV-1 integrase. acs.org The most active compound in that study featured two catechol groups, highlighting the role of these hydroxyls in forming critical interactions, likely hydrogen bonds, with the enzyme's active site. acs.org

Systematic Analysis of Functional Group Modifications and Their Impact on Activity Profiles

Systematic modification of functional groups on the core lignan scaffold is a cornerstone of SAR studies, providing a detailed map of how specific chemical changes impact biological outcomes. nih.gov These modifications can influence a compound's potency, selectivity, and pharmacokinetic properties.

Key findings from SAR studies on dibenzylbutyrolactone lignans and their analogues include:

Hydroxyl and Methoxy (B1213986) Groups: The substitution pattern on the two phenyl rings is a major determinant of activity. In a study on matrilysin inhibitors, lignans featuring a hydroxyl group at the C5-position showed stronger inhibition than the parent compound, matairesinol. acs.org The conversion of a methoxy group to a phenolic hydroxyl group to create a catechol moiety was shown to be a critical modification for conferring potent activity against HIV-1 integrase. acs.org Conversely, for some neolignans, the presence of a hydroxyl group at C-4' was associated with a lack of significant antiproliferative activity. scielo.org.co

Methylenedioxy Rings: The presence of a methylenedioxy ring on the aromatic core can significantly enhance biological activity. This feature, found in compounds like hinokinin, was associated with stronger inhibitory activity against matrilysin compared to lignans lacking it. acs.org The compound 5-Hydroxypluviatolide, which contains both a C5-hydroxyl and a methylenedioxy ring, was the most potent inhibitor in the series, suggesting a synergistic enhancement of activity. acs.org

Saturation of the Lactone Ring: The degree of saturation within the core structure can be critical. An SAR study on antitrypanosomal lignans revealed that the absence of a C-7 double bond in the butyrolactone structure was a crucial feature for increased potency. nih.gov Hinokinin, which lacks this double bond, was significantly more active against Trypanosoma cruzi than its unsaturated counterpart, hibalactone. nih.gov

Acylation: Chemical modification of hydroxyl groups through acylation has been shown to improve the cytotoxic activity of some natural products. This is often attributed to an increase in the molecule's hydrophobicity, which can enhance cell membrane permeability and improve binding affinity with intracellular targets. beilstein-journals.org

The following table summarizes the impact of various functional group modifications on the biological activity of dibenzylbutyrolactone lignans and related compounds.

| Compound Class | Modification | Position | Impact on Biological Activity | Reference(s) |

| Dibenzylbutyrolactone Lignans | Addition of Hydroxyl Group | C-5 | Increased matrilysin inhibition | acs.org |

| Dibenzylbutyrolactone Lignans | Addition of Methylenedioxy Ring | Aromatic Ring | Increased matrilysin inhibition | acs.org |

| Dibenzylbutyrolactone Lignans | Demethylation (Methoxy to Hydroxyl) | Aromatic Ring (to form catechol) | Conferred/Increased HIV-1 integrase inhibition | acs.org |

| Dibenzylbutyrolactone Lignans | Removal of Double Bond | C-7 | Increased antitrypanosomal activity | nih.gov |

| Dibenzylbutyrolactone Lignans | Replacement of Lactone Ring | Core Structure | Complete loss of HIV-1 integrase inhibition | acs.org |

| Tetrahydrofurofuran Lignans | Free Hydroxyl | C-1 | Associated with increased cytotoxicity | mdpi.com |

| Massarilactone D Derivatives | Acylation of Hydroxyl Groups | Core Structure | Increased cytotoxicity | beilstein-journals.org |

Role of Stereochemistry in Ligand-Target Interactions and Biological Potency

For the dibenzylbutyrolactone lignans, the stereochemistry of the core structure is well-defined and critical for activity. These compounds naturally possess a specific spatial arrangement, with the dibenzyl substitutions at the C-8 and C-8' positions typically being in an anti-relationship. researchgate.net This fixed orientation is crucial as it dictates how the molecule presents its pharmacophoric features—the aromatic rings and the lactone moiety—to the binding site of a biological target. researchgate.net

Molecular modeling studies on related lignans have shed light on the structural and stereochemical requirements for efficient interaction with target proteins. science.gov The specific configuration of chiral centers ensures that the functional groups are positioned correctly to form optimal hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with amino acid residues in the target's binding pocket. science.gov Even subtle changes in stereochemistry can disrupt these precise interactions, leading to a significant loss of biological potency. science.gov Therefore, the specific stereoisomeric form of this compound is considered integral to its biological efficacy, and any synthetic efforts must control these chiral centers to replicate the activity of the natural product.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical equations that correlate the chemical structure of compounds with their biological activity. imist.ma This approach is invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures. imist.ma

QSAR models have been successfully developed for various classes of lignans to predict their anticancer and other biological activities. imist.manih.gov These models are built by first calculating a range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. imist.ma Statistical methods, like Partial Least Squares (PLS), are then used to create a model that links these descriptors to the observed biological activity. imist.ma

For example, a 2D-QSAR study was conducted on a series of 25 lignan derivatives to model their cytotoxic activity. imist.ma The resulting model showed high statistical significance and predictive power. imist.ma The key descriptors identified in the model were related to the number of rotatable bonds, van der Waals surface area, and partial charges, indicating that optimizing the balance between hydrophobicity and solubility is crucial for enhancing the anticancer activity of these compounds. imist.ma QSAR analyses have also helped to identify which lignan subclasses, such as dibenzocyclooctadiene and aryltetralin lignans, possess greater anticancer potential. nih.gov

The statistical quality of a QSAR model is assessed by several parameters. The coefficient of determination (R²) indicates how well the model fits the training data, while the cross-validated R² (Q²) and the predictive R² (R²pred) for an external test set measure the model's predictive ability. imist.ma

Table of QSAR Model Statistics for Lignan Cytotoxicity

| Parameter | Value | Description |

|---|---|---|

| R² | 0.92 | Coefficient of determination for the training set. |

| Q² | 0.88 | Cross-validated correlation coefficient (leave-one-out). |

| R²pred | 0.60 | Predictive correlation coefficient for the external test set. |

| RMSE | 0.18 | Root Mean Square Error of the training set. |

(Data derived from a 2D-QSAR study on 25 lignan derivatives targeting topoisomerase II. imist.ma)

Computational chemistry, particularly molecular docking and molecular dynamics (MD) simulations, provides powerful tools to visualize and analyze the interactions between a ligand like this compound and its biological target at an atomic level. mdpi.comnih.gov

Molecular docking is a method used to predict the preferred orientation of a molecule when bound to a target, forming a stable complex. mdpi.com For lignans, docking studies have been employed to understand their binding modes with various enzymes and receptors. For instance, docking was used to investigate how lignans interact with targets implicated in Alzheimer's disease and to elucidate the binding of lignan-type inhibitors at the colchicine (B1669291) site of tubulin. ksu.edu.trnih.gov These studies help identify key intermolecular interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-receptor complex and are responsible for the compound's biological activity. mdpi.comnih.gov The results from docking can then be used to refine pharmacophore models and guide the design of new analogues with improved binding affinity. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex, simulating its movement over time. nih.gov This technique can be used to assess the stability of the binding pose predicted by docking and to explore conformational changes in both the ligand and the target upon binding. While specific MD simulations for this compound are not detailed in the available literature, this method has been applied to lignan-related compounds to confirm the stability of predicted binding modes and to provide a deeper understanding of the binding energetics. nih.gov Together, these computational approaches are essential for translating SAR data into a three-dimensional context, providing a rational basis for the design of next-generation therapeutic agents based on the this compound scaffold.

Synthetic Chemistry and Derivatization of Styraxlignolide B

Total Synthesis Strategies for Styraxlignolide B

The total synthesis of complex natural products like this compound is a significant challenge that drives the development of novel synthetic methodologies. chemistryviews.orgrsc.org An effective synthesis requires careful planning, including a detailed retrosynthetic analysis to identify strategic bond disconnections and the development of stereoselective reactions to control the molecule's three-dimensional architecture. nih.govnih.gov

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down the target molecule into progressively simpler precursor structures. slideshare.netscribd.com This process starts by identifying strategic bonds for disconnection, which correspond to reliable chemical reactions that can form these bonds in the forward synthesis. ethz.chkccollege.ac.in

For a furofuran lignan (B3055560) like this compound, a logical retrosynthetic approach would involve key disconnections of the central fused ring system and the ether linkages. A primary disconnection could be the C-O bonds of the furofuran core, leading back to a 1,4-diol intermediate. This simplifies the target to a linear precursor containing the necessary stereocenters. Further disconnection of the carbon-carbon bonds connecting the aromatic rings to the lignan core would identify simpler aromatic aldehydes or alcohols and a central C4-unit as starting materials. The goal is to trace the synthesis back to simple, commercially available precursors. libretexts.org

Table 1: Key Retrosynthetic Disconnections for a Furofuran Lignan Core

| Disconnection Type | Bond(s) Cleaved | Resulting Precursor(s) | Corresponding Forward Reaction |

| Furofuran Core Opening | C-O bonds of the tetrahydrofuran (B95107) rings | A substituted 1,4-butanediol (B3395766) derivative | Intramolecular cyclization / etherification |

| Central C-C Bond Cleavage | C-C bond between C2-C3 or C4-C5 of the butanediol (B1596017) backbone | Two C2-aryl units | Dimerization or coupling reaction |

| Aryl-Alkyl Bond Cleavage | Bonds connecting the aryl groups to the lignan backbone | Aryl aldehydes/alcohols and a C4 synthon | Aldol reaction, Grignard addition, or other C-C bond forming reactions |

This table represents a generalized retrosynthetic strategy for furofuran lignans (B1203133), as specific details for this compound's total synthesis are not extensively published. The principles are derived from standard synthetic logic. slideshare.netlibretexts.org

Achieving the correct stereochemistry is crucial in the synthesis of natural products. sioc-journal.cn For this compound, which possesses multiple stereocenters, the development of stereoselective methods is paramount. researchgate.net Methodologies for controlling stereochemistry often involve the use of chiral catalysts, auxiliaries, or substrate-controlled reactions. beilstein-journals.org

Key stereoselective transformations that would be essential for the synthesis of this compound include:

Asymmetric Dihydroxylation: To install the two hydroxyl groups on the butene backbone with the correct relative and absolute stereochemistry.

Stereoselective Reduction: Reduction of a ketone or other carbonyl group to a specific alcohol stereoisomer is often a critical step. beilstein-journals.org The Corey-Bakshi-Shibata (CBS) reduction is one such powerful method for the enantioselective reduction of ketones. beilstein-journals.org

Stereocontrolled Cyclization: The formation of the furofuran ring system must proceed in a way that sets the stereocenters at the ring junctions correctly. This can be influenced by the stereochemistry of the acyclic precursor. uva.es

While specific published total syntheses of this compound are not detailed in the search results, the synthesis of other complex furofuran lignans provides a blueprint for the types of stereoselective reactions that would be employed. nih.govresearchgate.net

Retrosynthetic Analysis and Identification of Key Disconnections

Semisynthesis of this compound Analogues and Derivatives for SAR Exploration

Semisynthesis utilizes a natural product as a starting material to create novel derivatives, which is often more efficient than total synthesis for complex molecules. wikipedia.org This approach is invaluable for exploring the structure-activity relationship (SAR), which links the chemical structure of a compound to its biological activity. mdpi.com By systematically modifying different parts of the this compound scaffold, researchers can identify which functional groups are essential for its activity.

The generation of a library of analogues allows for a systematic investigation of how modifications affect biological outcomes. researchgate.netnih.gov For this compound, potential modifications could include:

Modification of the Aromatic Rings: Altering the substitution pattern (e.g., methoxy (B1213986) and hydroxyl groups) on the phenyl rings can probe their importance for receptor binding or metabolic stability. nih.gov

Changes to the Furofuran Core: Introducing different substituents on the central lignan core can explore steric and electronic requirements for activity.

Esterification or Etherification of Hydroxyl Groups: Converting free hydroxyl groups to esters or ethers can change the compound's polarity, solubility, and how it interacts with biological targets. nih.gov

SAR analysis helps to build a model of the pharmacophore—the essential features required for bioactivity. frontiersin.orgnih.gov

Chemical Modification and Functionalization for Enhanced Bioactivity or Stability

Beyond SAR, chemical modification can be used to improve the drug-like properties of a natural product. researchgate.net The goal is to enhance desired biological activities, improve metabolic stability, or increase solubility without introducing toxicity. nih.govnih.gov

Common strategies for functionalization include:

Acetylation: The addition of acetyl groups to hydroxyls can alter solubility and cell permeability. mdpi.com

Sulfation: Introducing sulfate (B86663) groups can significantly change the charge and water solubility of a molecule, potentially enhancing its bioactivity. mdpi.com

Phosphorylation: Like sulfation, phosphorylation adds a charged group that can alter a molecule's properties and interactions. nih.gov

Glycosylation: Attaching sugar moieties can improve pharmacokinetic properties. This compound itself is a lignan aglycone, and related natural products exist as glycosides. researchgate.net

Table 2: Common Chemical Modifications and Their Potential Effects

| Modification Type | Reagents Used | Potential Outcome |

| Acetylation | Acetic anhydride, pyridine | Increased lipophilicity, altered cell permeability mdpi.com |

| Sulfation | Sulfur trioxide-pyridine complex, chlorosulfonic acid | Increased water solubility, altered bioactivity mdpi.com |

| Phosphorylation | Phosphoryl chloride | Increased water solubility, potential for pro-drug strategy nih.gov |

| Carboxymethylation | Chloroacetic acid | Introduction of a negative charge, improved water solubility mdpi.com |

These modifications aim to create derivatives of this compound with an optimized profile for potential therapeutic applications, building upon the foundation of the natural product's inherent bioactivity. nih.govmdpi.com

Advanced Analytical Methodologies for Research on Styraxlignolide B

Development and Validation of Analytical Methods for Research Applications

For research findings to be considered reliable and reproducible, the analytical methods used must be rigorously developed and validated. researchgate.net Method validation ensures that the method is suitable for its intended purpose. Key validation parameters, based on regulatory guidelines, include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and quantification), recovery, and stability. researchgate.netresearchgate.net

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) close to 1.0 indicates good linearity. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels, with results expected to be within ±15% of the nominal value. researchgate.net

Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. eijppr.com

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. eijppr.com

Matrix Effect: This is a critical parameter in LC-MS/MS validation, assessing the ion suppression or enhancement caused by co-eluting compounds from the sample matrix. eijppr.comchromatographyonline.com

Table 3: Example Validation Parameters for a Lignan (B3055560) LC-MS/MS Bioanalytical Method

| Validation Parameter | Acceptance Criteria (Typical) | Finding Example (for Styraxlignolide A) |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.9978 researchgate.net |

| Concentration Range | Defined by application needs | 100–10,000 ng/mL researchgate.net |

| Intra- & Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 1.6–8.3% researchgate.net |

| Intra- & Inter-day Accuracy (RE%) | Within ±15% (±20% at LLOQ) | -12.0% to -1.7% researchgate.net |

| Lower Limit of Quantification (LLOQ) | Sufficiently low for intended study | 100 ng/mL in 50 µL plasma researchgate.net |

Application of Green Analytical Chemistry Principles in Research Methodologies

Green analytical chemistry aims to develop methods that are safer for the environment and operators by reducing or eliminating the use of hazardous substances. These principles can be applied to the analytical methodologies for Styraxlignolide B.

Key strategies include:

Solvent Reduction and Replacement: HPLC and sample preparation are major consumers of organic solvents. Green approaches focus on using less toxic solvents (e.g., replacing acetonitrile (B52724) with ethanol (B145695) where possible), reducing the volume of solvent used through method miniaturization (e.g., using smaller diameter HPLC columns), and developing methods that use purely aqueous mobile phases. researchgate.net

Minimizing Sample Size: Techniques like LC-MS/MS are highly sensitive, allowing for the use of very small sample volumes (e.g., 50 µL of plasma), which reduces waste and the burden on biological subjects. researchgate.net

Process Automation and Miniaturization: Automating sample preparation and analysis can lead to more efficient use of reagents and reduced waste generation.

Alternative Analytical Tools: Exploring techniques like Fourier-transform near-infrared (FT-NIR) spectroscopy could offer a rapid, non-destructive screening alternative to traditional chromatographic methods for raw material quality control, significantly reducing solvent use. researchgate.net

By integrating these principles, the environmental impact of research on this compound can be minimized without compromising the quality and reliability of the analytical data.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Styraxlignolide A |

| Acetonitrile |

| Methanol (B129727) |

| Ethanol |

| Ammonium Formate |

Emerging Research Perspectives and Future Directions for Styraxlignolide B

The exploration of natural products for novel therapeutic agents is a continually evolving field, driven by technological advancements and a deeper understanding of biological systems. Styraxlignolide B, a furofuran lignan (B3055560) from Styrax japonica, stands as a compound of interest with demonstrated antioxidant and anti-inflammatory potential. nih.gov This article delves into the emerging research perspectives and future directions that could unlock the full potential of this compound, focusing on integrated "omics" technologies, target identification, sustainable production, and the power of interdisciplinary collaboration.

Q & A

Q. How can researchers ensure reproducibility in stereochemical assignments for this compound derivatives?

- Answer : Combine electronic circular dichroism (ECD) with X-ray crystallography for absolute configuration determination. Compare experimental ECD spectra with TDDFT-calculated data. Publish crystallographic data (CCDC deposition) for peer validation .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing synergistic effects of this compound in combination therapies?

Q. How should conflicting results in oxidative stress assays (e.g., ROS scavenging vs. pro-oxidant effects) be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.